molecular formula C19H30N2O3 B6724190 N-[(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-2,2,6,6-tetramethylpiperidin-4-amine

N-[(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-2,2,6,6-tetramethylpiperidin-4-amine

Cat. No.: B6724190
M. Wt: 334.5 g/mol
InChI Key: GKWGVUCJMWHXAH-UHFFFAOYSA-N
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Description

N-[(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-2,2,6,6-tetramethylpiperidin-4-amine is a complex organic compound that features a unique combination of a benzodioxin ring and a tetramethylpiperidine moiety

Properties

IUPAC Name

N-[(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-2,2,6,6-tetramethylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c1-18(2)10-14(11-19(3,4)21-18)20-12-13-8-15(22-5)17-16(9-13)23-6-7-24-17/h8-9,14,20-21H,6-7,10-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWGVUCJMWHXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NCC2=CC3=C(C(=C2)OC)OCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-2,2,6,6-tetramethylpiperidin-4-amine typically involves multiple steps. One common approach starts with the preparation of the benzodioxin ring, followed by the introduction of the methoxy group. The tetramethylpiperidine moiety is then synthesized separately and coupled with the benzodioxin intermediate under controlled conditions. Common reagents used in these reactions include lithium hydride (LiH) as a base and catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-2,2,6,6-tetramethylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzodioxin ring can be reduced under specific conditions to yield a dihydro derivative.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and alkyl halides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while reduction of the benzodioxin ring can produce a dihydrobenzodioxin derivative.

Scientific Research Applications

N-[(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-2,2,6,6-tetramethylpiperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-2,2,6,6-tetramethylpiperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxin derivatives and tetramethylpiperidine analogs. Examples include:

  • 2,3-dihydro-1,4-benzodioxin-6-amine
  • N-methyl-2,2,6,6-tetramethylpiperidin-4-amine

Uniqueness

What sets N-[(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-2,2,6,6-tetramethylpiperidin-4-amine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

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